8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

Medicinal chemistry EGFR kinase inhibitors Nitro reduction

Securing 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile (1092351-35-3) provides medicinal chemistry programs with a uniquely functionalized 1,4-dihydroquinoline-3-carbonitrile scaffold. Its value proposition lies in the presence of two orthogonally reactive handles — the C6-nitro group (reducible to 6-amino for amide/sulfonamide elaboration) and the C8-chloro substituent (enabling Pd-catalyzed cross-coupling or nucleophilic displacement) — combined with a reactive 4-oxo site for POCl₃-mediated chlorination and aniline coupling. This three-vector functionalization sequence, essential for synthesizing irreversible EGFR/HER-2 inhibitors following the established Wissner route, is impossible with either non-nitrated 8-chloro analogs or non-chlorinated 6-nitro analogs. For HIV-1 RT SAR exploration, the C6-NH₂ intermediate opens unexplored chemical space against validated biological targets. By consolidating multiple diversification points into a single building block, this compound drastically reduces procurement complexity and streamlines library synthesis workflows.

Molecular Formula C10H6ClN3O3
Molecular Weight 251.63
CAS No. 1092351-35-3
Cat. No. B2708584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile
CAS1092351-35-3
Molecular FormulaC10H6ClN3O3
Molecular Weight251.63
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H
InChIKeyAWEHVQIFQUDTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile (CAS 1092351-35-3): Core Scaffold Identity & Procurement Baseline


8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile (CAS 1092351-35-3) is a polyfunctionalized 1,4-dihydroquinoline-3-carbonitrile building block bearing electron-withdrawing nitro (–NO₂) at C6, chloro (–Cl) at C8, and a reactive 4-oxo/4-hydroxy enolizable site adjacent to a C3‑cyano group . Its molecular formula is C₁₀H₄ClN₃O₃ (MW 249.61 g mol⁻¹) with a calculated density of 1.69 g cm⁻³ and a predicted boiling point of ~497.6 °C . Suppliers typically offer the compound at ≥97 % purity . The combination and specific positioning of these functional handles enable sequential, chemoselective transformations—nitro reduction, nucleophilic aromatic substitution of chloride, or condensation at the 4‑oxo site—that are not simultaneously present in simpler 4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile analogs.

Why 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile Cannot Be Replaced by Common In-Class Analogs


Superficially similar 4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile scaffolds differ fundamentally in their vectorial functionalization potential. The 6‑nitro group is irreplaceable for accessing 6‑amino intermediates via reduction, a step that is impossible in non‑nitrated analogs such as 8‑chloro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 71083‑66‑4). Conversely, the 8‑chloro substituent enables orthogonal palladium‑catalyzed cross‑coupling or nucleophilic displacement chemistry at C8 that is absent in nitro‑only analogs such as 6‑nitro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 2305‑65‑9). Regioisomeric substitution also matters: repositioning the chlorine atom from C8 to C7 (as in CAS 263149‑39‑9) alters the electronic environment and reactivity of the quinoline ring, preventing direct substitution in established synthetic routes that rely on specific C8 functionalization sequences . These distinctions mean that generic replacement with a non‑nitrated, non‑chlorinated, or regioisomeric congener will either break a synthetic pathway or produce a different final compound, compromising both chemical tractability and biological target engagement [1].

Quantified Differentiation: 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile vs. Closest Analogs


C6-Nitro Group Enables 6-Amino Derivatization Unavailable in Non-Nitrated 8-Chloro Analog

The 6‑nitro substituent of 8‑chloro‑4‑hydroxy‑6‑nitro‑1,4‑dihydroquinoline‑3‑carbonitrile provides a latent amino handle via reduction chemistry that is entirely absent in the non‑nitrated comparator 8‑chloro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 71083‑66‑4). In the well‑established route to 4‑anilinoquinoline‑3‑carbonitrile EGFR inhibitors (e.g., Pelitinib/EKB‑569), the 6‑nitro intermediate is reduced to the 6‑amino derivative, which subsequently undergoes amide coupling with an acid chloride. Without the nitro group, this essential diversification step cannot occur, restricting the accessible chemical space. In the target compound, the presence of the reducible nitro group allows the same synthetic logic, while the additional 8‑chloro substituent provides a second diversification site not available in the 6‑nitro‑only analog CAS 2305‑65‑9 [1].

Medicinal chemistry EGFR kinase inhibitors Nitro reduction

8-Chloro Substituent Provides Orthogonal Reactivity Absent in 6-Nitro-Only Analog (CAS 2305-65-9)

The 8‑chloro group enables palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, etc.) or direct nucleophilic aromatic substitution at C8, a capability not present in the chloro‑free analog 6‑nitro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 2305‑65‑9). A concrete example is found in the synthesis of 4‑arylaminoquinoline‑3‑carbonitriles as HIV‑1 reverse transcriptase inhibitors, where 8‑chloro‑4‑hydroxyquinoline‑3‑carbonitrile (lacking the nitro group) is converted to 4‑(3′‑bromophenylamino)‑8‑chloroquinoline‑3‑carbonitrile via a POCl₃‑mediated chlorination/amination sequence [1]. The target compound retains this 8‑chloro handle while additionally carrying the 6‑nitro group, creating a scaffold that can be elaborated at two distinct positions. In contrast, the chloro‑free analog CAS 2305‑65‑9 cannot undergo C8‑selective transformations, limiting its utility to single‑vector derivatization strategies.

Cross-coupling Nucleophilic aromatic substitution Quinoline functionalization

Regioisomeric C7-Chloro Analog (CAS 263149-39-9) Exhibits Altered Physicochemical Profile and Divergent Reactivity

The regioisomer 7‑chloro‑6‑nitro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile (CAS 263149‑39‑9) shares the same molecular formula (C₁₀H₄ClN₃O₃) and exact mass (248.994 Da) as the 8‑chloro target compound, yet displays measurably different physicochemical properties: predicted density 1.65 g cm⁻³ vs. 1.69 g cm⁻³, and boiling point 428.7 °C vs. 497.6 °C . These differences arise from the altered electronic distribution around the quinoline ring when chlorine moves from C8 to C7, which affects both intermolecular interactions and chemical reactivity. In practice, nucleophilic aromatic substitution rates and regioselectivity in metal‑catalyzed couplings are strongly position‑dependent; a synthetic route optimized for C8 substitution will not transfer cleanly to the C7 isomer . Furthermore, the biological activity of downstream 4‑anilinoquinoline‑3‑carbonitriles is sensitive to the position of halogen substitution on the quinoline core, meaning that even if a C7‑chloro building block were forced through a synthetic sequence, the final compound would likely exhibit different target binding and potency.

Regioisomerism Structure-property relationships Medicinal chemistry

Dual Nitro+Chloro Functionalization Strategy Outperforms Single-Handle Building Blocks in EGFR-Targeted Library Synthesis

The seminal work by Wissner et al. (J. Med. Chem. 2003) established that 6,7‑dialkoxy‑4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitriles are privileged intermediates for 4‑anilinoquinoline‑3‑carbonitrile EGFR/HER‑2 irreversible inhibitors. In that synthetic route, the 6‑alkoxy group is retained throughout, while the 7‑alkoxy substituent modulates selectivity. The 8‑chloro‑6‑nitro‑substituted scaffold of the target compound maps onto this same general architecture but with two key advantages: (i) the nitro group can be reduced post‑coupling to generate a 6‑amino handle for further elaboration (e.g., amide, sulfonamide, or urea formation) that is inaccessible from 6‑alkoxy intermediates; (ii) the 8‑chloro substituent provides a halide for late‑stage functionalization that the benchmark 7‑ethoxy‑6‑nitro intermediate (used in Pelitinib synthesis) lacks at that position [1]. This dual‑handle design effectively doubles the number of derivatization vectors compared to mono‑functionalized building blocks, enabling more efficient library synthesis and potentially broader structure‑activity relationship (SAR) exploration.

EGFR kinase Parallel synthesis Building-block efficiency

Documented HIV-1 Reverse Transcriptase Inhibitory Activity of 8-Chloro-4-arylaminoquinoline-3-carbonitriles Establishes Biological Relevance of the Scaffold

The 8‑chloro‑substituted quinoline‑3‑carbonitrile scaffold has demonstrated tangible biological activity: in a series of 4‑arylaminoquinoline‑3‑carbonitriles synthesized from 8‑chloro‑4‑hydroxyquinoline‑3‑carbonitrile, several compounds inhibited HIV‑1 reverse transcriptase (RT) with the most potent derivative showing an IC₅₀ <8 μM and low cytotoxicity [1]. This provides proof‑of‑concept that the 8‑chloro substitution pattern is compatible with potent target engagement. The 6‑nitro analog described here—the target compound—retains this 8‑chloro feature while adding a nitro group that can be reduced to an amine for further activity modulation. No equivalent RT inhibition data are available for the 6‑nitro‑only or C7‑chloro regioisomers, meaning the 8‑chloro‑6‑nitro combination represents a distinct and biologically unexplored chemotype with precedent for antiviral activity, offering procurement value for groups seeking novel starting points in anti‑HIV drug discovery.

HIV-1 reverse transcriptase Antiviral 4-Arylaminoquinoline

Highest-Value Application Scenarios for 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile (CAS 1092351-35-3)


Synthesis of 4-Anilinoquinoline-3-carbonitrile Kinase Inhibitors with Dual C6/C8 Diversification

Research groups synthesizing irreversible EGFR/HER‑2 inhibitors following the Wissner et al. (2003) route [1] can use this compound as the central intermediate. The 4‑oxo site enables POCl₃‑mediated chlorination and subsequent aniline coupling; the 6‑nitro group can be reduced to 6‑amino for amide, sulfonamide, or urea formation; and the 8‑chloro substituent allows orthogonal Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) to introduce aryl, heteroaryl, or amino substituents at C8. This three‑vector functionalization sequence is not achievable with either the non‑nitrated 8‑chloro analog or the non‑chlorinated 6‑nitro analog alone.

HIV‑1 Reverse Transcriptase Inhibitor Lead Optimization with 6‑Amino Functionality

Building on the demonstrated HIV‑1 RT inhibitory activity of 8‑chloro‑4‑arylaminoquinoline‑3‑carbonitriles (IC₅₀ <8 μM) [2], this compound adds a 6‑nitro group that can be reduced to 6‑NH₂. The resulting 6‑amino derivatives can be elaborated into amides, carbamates, or heterocycles attached to the quinoline core, enabling systematic SAR exploration at a position that has not yet been investigated in the HIV‑1 RT inhibitor series. This scenario leverages the existing biological validation while opening new chemical space.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Handles

The presence of two orthogonally reactive handles (C6‑NO₂ reducible to NH₂; C8‑Cl displaceable via SNAr or cross‑coupling) makes this compound suitable for on‑DNA or resin‑based library synthesis where sequential, chemoselective transformations are required. The 4‑oxo site can be protected or activated independently, enabling a three‑step diversification strategy without protecting‑group manipulation. This synthetic efficiency is quantified by the ability to generate a 3‑dimensional chemical library from a single starting material, reducing procurement complexity versus acquiring separate building blocks for each diversification vector.

Comparative Pharmacokinetic Probe Synthesis Using Positional Halogen Scanning

For medicinal chemistry programs investigating the impact of halogen position on metabolic stability or target binding, this compound serves as the C8‑chloro benchmark against its C7‑chloro regioisomer (CAS 263149‑39‑9). The measurable differences in physicochemical properties (Δdensity 0.04 g cm⁻³, ΔBP ~69 °C) suggest distinct physicochemical and potentially pharmacokinetic behavior. Parallel synthesis using both regioisomers enables direct head‑to‑head comparison of clearance, permeability, and off‑target profiles without confounding from other structural changes.

Quote Request

Request a Quote for 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.